Ethyl 5-aminothieno[2,3-c]pyridazine-6-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-aminothieno[2,3-c]pyridazine-6-carboxylate typically involves the condensation of ethyl 5-amino-3,4-diphenylthieno[2,3-c]pyridazine-6-carboxylate with triethyl orthoformate in the presence of acetic anhydride as a catalyst. The reaction mixture is refluxed for several hours, and the product is obtained after evaporation under reduced pressure .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-aminothieno[2,3-c]pyridazine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions include various substituted thienopyridazines, which can exhibit different biological and chemical properties depending on the substituents introduced .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial, antifungal, and anticancer activities.
Mechanism of Action
The mechanism of action of ethyl 5-aminothieno[2,3-c]pyridazine-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the growth of bacteria and fungi by interfering with their cell wall synthesis or metabolic pathways. In cancer cells, it may induce apoptosis or inhibit cell proliferation by targeting specific enzymes or signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Substituted 5-aminothieno[2,3-c]pyridazine-6-carboxamide: Known for its role as a positive allosteric modulator of the muscarinic acetylcholine receptor M4.
Pyrimidothienopyridazine derivatives: Exhibits antimicrobial and antifungal activities.
Uniqueness
Ethyl 5-aminothieno[2,3-c]pyridazine-6-carboxylate stands out due to its unique combination of biological activities and synthetic versatility. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C9H9N3O2S |
---|---|
Molecular Weight |
223.25 g/mol |
IUPAC Name |
ethyl 5-aminothieno[2,3-c]pyridazine-6-carboxylate |
InChI |
InChI=1S/C9H9N3O2S/c1-2-14-9(13)7-6(10)5-3-4-11-12-8(5)15-7/h3-4H,2,10H2,1H3 |
InChI Key |
ZLEGLLCRMMPSME-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)N=NC=C2)N |
Origin of Product |
United States |
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